molecular formula C14H10 B048595 Anthracene-D10 CAS No. 1719-06-8

Anthracene-D10

Cat. No. B048595
CAS RN: 1719-06-8
M. Wt: 188.29 g/mol
InChI Key: MWPLVEDNUUSJAV-LHNTUAQVSA-N
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Description

Synthesis Analysis

Anthracene-D10 and related compounds have been synthesized through various methods, including palladium-catalyzed coupling reactions and direct arylation processes. For example, the synthesis of anthracene derivatives using palladium catalyzed coupling of bis(chlorozincio)ferrocene with halo-anthracenes demonstrates a method to introduce functional groups into the anthracene core, which can be extended to the synthesis of deuterated versions (Butler et al., 1997). Similarly, microwave-assisted direct arylation has been employed for efficient and rapid synthesis of anthracene-based materials, showcasing the versatility of synthesis approaches for such compounds (Durso et al., 2014).

Molecular Structure Analysis

The molecular structure of anthracene and its derivatives, including those with deuterium substitution, has been extensively studied. Structural analysis reveals that substitutions at the 9,10 positions can significantly affect the molecular conformation and packing, influencing the material's electronic and photophysical properties (Seidel et al., 2013). X-ray crystallography studies provide insight into the precise geometry and interactions within crystal lattices, essential for understanding the material's behavior in various applications.

Chemical Reactions and Properties

Anthracene and its deuterated variants undergo a range of chemical reactions, including photocatalytic oxygenation and electron transfer processes. The photocatalytic oxygenation of anthracenes, for instance, has been achieved using visible light irradiation, leading to the formation of oxygenated products. This process demonstrates the reactivity of anthracene derivatives under specific conditions and their potential in synthetic organic chemistry (Kotani et al., 2004).

Physical Properties Analysis

The physical properties of anthracene-D10, such as vibrational frequencies and electronic absorption, have been characterized through spectroscopic techniques. Studies on the vibrational assignment of anthracene-D10 highlight the impact of deuterium substitution on the molecule's vibrational modes, offering insights into its electronic structure and interactions with light (Bree et al., 1966).

Chemical Properties Analysis

The chemical properties of anthracene-D10 are influenced by its molecular structure and electronic configuration. Research on anthracene derivatives reveals how modifications, such as deuterium substitution, affect their redox behavior, photophysical characteristics, and reactivity. These studies are crucial for designing anthracene-based materials with tailored properties for specific applications (Jung et al., 2015).

Scientific Research Applications

  • Spectroscopy and Molecular Behavior : Anthracene-D10 is utilized for studying electronic absorption and fluorescence spectra in n-alkane matrices at low temperatures, like 4°K (Macnab & Sauer, 1970). It's also used to explore low-frequency lattice vibrations and their relation to molecular distortions, such as butterfly and twisting motions (Chaplot et al., 1982).

  • Crystallography and Molecular Dynamics : Research includes studying factor group splitting in B1u bands of anthracene crystals using mixed crystal techniques (Califano, 1962) and investigating molecular crystals under various pressures and temperatures, including room temperature and 15 K (Häfner & Kiefer, 1987).

  • Material Science Applications : Anthracene-D10 is widely used as a building block in the fabrication of organic light-emitting diodes (OLEDs), field-effect transistors, solar cells, and chemosensors (Xue et al., 2012).

  • Liquid Crystal Polymers : It serves as a probe molecule for 2H NMR spectroscopy to characterize phase transitions in liquid crystalline polymers (Kossmehl et al., 1990).

  • Optical and Electronic Properties : Its use extends to measuring singlet-triplet absorption spectra and studying C–C bond order variations in crystals at different temperatures (Durocher & Williams, 1969), and in applications like OLEDs and triplet-triplet annihilation upconversion (Gray et al., 2015).

  • Mass Spectrometry : Anthracene-D10 is also used in matrix-assisted laser desorption/electron-transfer ionization mass spectrometry to form molecular radical cations (McCarley et al., 1998).

  • Study of Molecular States : It aids in understanding the dynamics of excited anthracene and completes the spectroscopy of the polyacene series (Lambert et al., 1984), and in studying the electric polarizability tensor of molecules in solution (Ruessink & Maclean, 1986).

  • Vibrational Analysis : Its infrared spectrum provides data on molecular fundamentals at lower energy, focusing on line strength and polarization (Bree & Kydd, 1969), and its phosphorescence spectra have been studied in various matrices (Ferguson & Mau, 1974).

Safety And Hazards

Anthracene-D10 may cause skin irritation, serious eye irritation, drowsiness, dizziness, and may cause cancer. It can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10-decadeuterioanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPLVEDNUUSJAV-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=CC=CC3=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C3C(=C(C(=C(C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052684
Record name (2H10)Anthracene
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Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthracene-D10

CAS RN

1719-06-8
Record name Anthracene-d10
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (2H10)Anthracene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H10)Anthracene
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Record name [2H10]anthracene
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Synthesis routes and methods I

Procedure details

An anthracene reducing solution is prepared as described in Example 1. A transparent film of Teflon® FEP measuring 2 cm×10 cm×2 mil thick is immersed in the anthracene/DMF bath for 5 min and Pd seeded and an electroless Cu film is deposited as described in Example 1.
[Compound]
Name
Teflon® FEP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
anthracene DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cu
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0 (± 1) mol
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reactant
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Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A KAn solution is prepared as described in Example 20. The monoglyme is allowed to evaporate and the solid potassium anthracide complex collected. The melting point of the potassium anthracide crystals is >300° C. The dark-blue crystals turn white on exposure to air as a result of the radical-anion oxidation. Potassium anthracene salt is added to a solution of anhydrous NMP to give a 0.05M anthracene radical-anion solution resulting in the characteristic deep blue-black coloration of the solution. The KAn is stable in NMP. A sample of PTFE is treated in this bath and Pd seeded and electroless Cu subsequently plated as described in Example 17 with similar results.
Quantity
0 (± 1) mol
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reactant
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Name
Potassium anthracene salt
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

An anthracene reducing solution is prepared as described in Example 1. A film of HBF-430 (polychlorotrifluorethylene with filler) measuring 2 cm×10 cm×2 mil thick is immersed in the anthracene/DMF bath for 3 minutes and Pd seeded and an electroless Cu film is deposited as described in Example 1.
Name
anthracene DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 9-bromoanthracene (0.67 g, 2.6 mmol, 1.2 eq) in dry Et2O (13 mL) under N2 was cooled to −30° C. and nBuli (1.6 M in hexane, 1.6 mL, 2.6 mmol, 1.2 eq) was added dropwise. The solution was stirred for 20 min. at −30° C. followed by dropwise addition of ZnCl2 (0.50 M in THF, 5.2 mL, 2.6 mmol, 1.2 eq). The reaction was stirred and warmed to RT over 30 min. The volatiles were removed under N2 purge and the residue was redissolved in 3:1 THF/NMP (11 mL). The MOM-protected bromophenol (2.2 mmol, 1.0 eq) and Pd(PtBu3)2 (22 mg, 44 μmol, 4 mol %) were added and the reaction was heated to 100° C. for 2 h. The reaction was cooled to RT and the THF was removed. The residue was diluted with CH2Cl2, washed with 1 M HCl, and dried over Na2SO4. The crude material was purified by flash chromatography.
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
2.2 mmol
Type
reactant
Reaction Step Two
Quantity
22 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5.2 mL
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anthracene-D10
Reactant of Route 2
Anthracene-D10
Reactant of Route 3
Anthracene-D10
Reactant of Route 4
Anthracene-D10
Reactant of Route 5
Anthracene-D10
Reactant of Route 6
Anthracene-D10

Citations

For This Compound
1,340
Citations
SL Chaplot, N Lehner, GS Pawley - Acta Crystallographica Section B …, 1982 - scripts.iucr.org
The crystal structure of anthracene-d~ 0 at 16 K has been refined using neutron diffraction measurements [Cl4Dlo, P2~/a, a= 8.37 (3), b= 6.00 (2), c= 11.12 (4)/k, fl= 125.4 (1)]. Using …
Number of citations: 40 scripts.iucr.org
SL Chaplot, GS Pawley, EL Bokhenkov, EF Sheka… - Chemical Physics, 1981 - Elsevier
Coherent neutron inelastic scattering intensifies for two low-frequency Γ 4 internal modes in anthracene-d 10 have been measured at several different Brillouin zone centres. These …
Number of citations: 20 www.sciencedirect.com
VI Baranov, AN Solov'ev - Optics and Spectroscopy, 2004 - Springer
… , we calculated the vibronic spectra of anthracene-d10 and tetracene. No variations were intro… The vibrational frequencies calculated for anthracene-d10 are shifted with respect to the …
Number of citations: 10 link.springer.com
J Ferguson, AWH Mau - Molecular Physics, 1974 - Taylor & Francis
… The anthracene-d10 was extensively zone refined and mass spectrographic analysis … For anthracene-d10 the value in naphthalene (15 122 cm -1) is close to that in nC 5 (15 108 cm -1) …
Number of citations: 21 www.tandfonline.com
E Cané, A Miani, P Palmieri, R Tarroni… - The Journal of chemical …, 1997 - pubs.aip.org
… For anthracene-d10 the analysis of the spectrum was even more difficult due to the very … as reference for anthracene-h10 and for anthracene-d10 , respectively. For strongly overlapped …
Number of citations: 37 pubs.aip.org
H Niikura, S Hirayama - Chemical physics letters, 1998 - Elsevier
The absorption and fluorescence excitation spectra of anthracene-d 10 in the first excited singlet state were measured under partially jet-cooled conditions. From the ratio of the …
Number of citations: 2 www.sciencedirect.com
M Baba, M Saitoh, K Taguma, K Shinohara… - The Journal of …, 2009 - pubs.aip.org
Rotationally resolved ultrahigh-resolution spectra of the S 1 B 1 2 u← S 0 A 1 g transition of anthracene-h 10 and anthracene-d 10 have been observed using a single-mode UV laser …
Number of citations: 49 pubs.aip.org
A Bree, RA Kydd - Chemical Physics Letters, 1969 - Elsevier
A set of polarized Raman spectra obtained from suitably oriented anthracene-d 10 single crystals together with depolarization measurements from the melt are presented, and an …
Number of citations: 22 www.sciencedirect.com
JFJ Jordan, J Kalus, U Schmelzer… - physica status solidi …, 1989 - Wiley Online Library
Coherent inelastic neutron scattering measurements of the temperature dependence of the frequency shifts and widths of some phonons in deuterated solid anthracene are presented. …
Number of citations: 4 onlinelibrary.wiley.com
SL Chaplot, GS Pawley, B Dorner, VK Jindal… - physica status solidi …, 1982 - hero.epa.gov
A model is presented for the low frequency lattice vibrations in anthracene‐d10, which involve the molecular external vibrations and certain internal distortions, namely the butterfly and …
Number of citations: 20 hero.epa.gov

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